
N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes two pyrrolidinylidene groups attached to a benzenesulfonamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinylidene intermediates, which are then coupled with the benzenesulfonamide core under controlled conditions. Common reagents used in these reactions include ethylamine, pyrrolidine, and benzenesulfonyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine
- Methanamine, 1-(1-ethyl-2-pyrrolidinylidene)-
Comparison: Compared to similar compounds, N-(1-Ethylpyrrolidin-2-ylidene)-4-((1-ethylpyrrolidin-2-ylidene)amino)benzenesulfonamide is unique due to its dual pyrrolidinylidene groups and benzenesulfonamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
126826-74-2 |
|---|---|
Molekularformel |
C18H26N4O2S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-3-21-13-5-7-17(21)19-15-9-11-16(12-10-15)25(23,24)20-18-8-6-14-22(18)4-2/h9-12H,3-8,13-14H2,1-2H3/b19-17?,20-18- |
InChI-Schlüssel |
QVJQJSQQEFQJHG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
Isomerische SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3CC |
Kanonische SMILES |
CCN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3CC |
Synonyme |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-[(1-ethylpyrrolidin-2-ylidene)a mino]benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


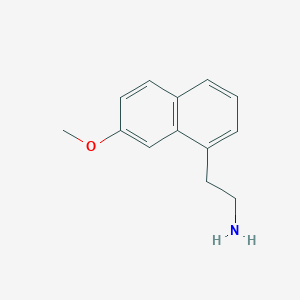
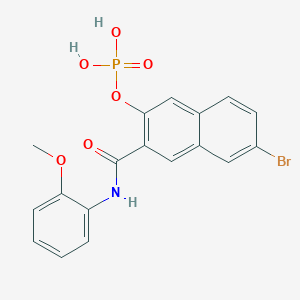
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
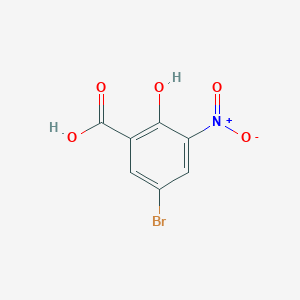

![2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate](/img/structure/B159467.png)
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
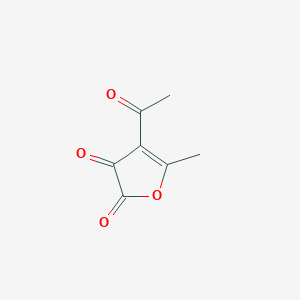
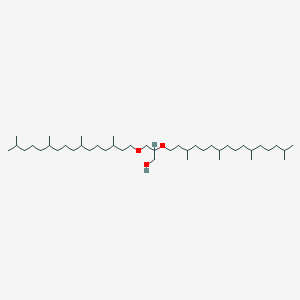
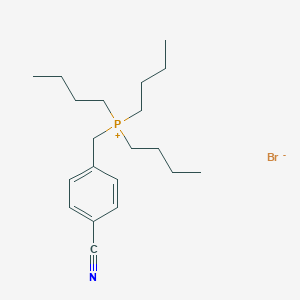

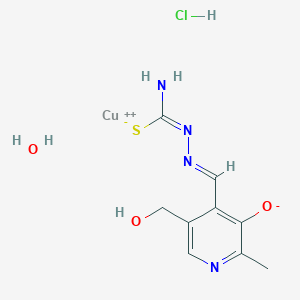
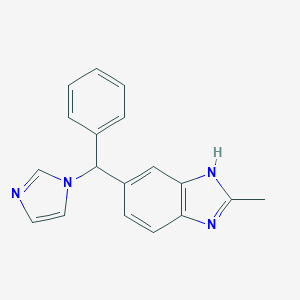
![3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole](/img/structure/B159485.png)
